molecular formula C18H31N5O6S B14179230 L-Cysteinyl-L-prolyl-L-valyl-L-glutamine CAS No. 920742-89-8

L-Cysteinyl-L-prolyl-L-valyl-L-glutamine

Cat. No.: B14179230
CAS No.: 920742-89-8
M. Wt: 445.5 g/mol
InChI Key: DAIUGTWCBBWARM-MNXVOIDGSA-N
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Description

L-Cysteinyl-L-prolyl-L-valyl-L-glutamine is a peptide compound composed of four amino acids: cysteine, proline, valine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-prolyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-glutamine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for L-proline and L-cysteine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-prolyl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with substituted amino groups.

Scientific Research Applications

L-Cysteinyl-L-prolyl-L-valyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-valyl-L-glutamine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The proline residue can induce conformational changes in peptides, affecting their biological activity. Valine and glutamine residues contribute to the overall stability and solubility of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinyl-L-prolyl-L-valyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, while proline induces conformational rigidity. Valine and glutamine contribute to the peptide’s stability and solubility, making it suitable for various applications.

Properties

CAS No.

920742-89-8

Molecular Formula

C18H31N5O6S

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H31N5O6S/c1-9(2)14(16(26)21-11(18(28)29)5-6-13(20)24)22-15(25)12-4-3-7-23(12)17(27)10(19)8-30/h9-12,14,30H,3-8,19H2,1-2H3,(H2,20,24)(H,21,26)(H,22,25)(H,28,29)/t10-,11-,12-,14-/m0/s1

InChI Key

DAIUGTWCBBWARM-MNXVOIDGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N

Origin of Product

United States

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